molecular formula C13H19N B014655 (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine CAS No. 119008-53-6

(2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine

Cat. No. B014655
M. Wt: 189.3 g/mol
InChI Key: KKRNGUFZPFNIFS-VXGBXAGGSA-N
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Description

Synthesis Analysis

The synthesis of (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine has been explored through various synthetic routes. A notable method involves the synthesis of cis-2-Aryl-3-isopropenyl-1,3-dimethylpyrrolidines, confirming the structure of methylene derivatives obtained in the Stevens rearrangement of 1-benzyl-1,3,4-trimethyl-1,2,5,6-tetrahydropyridinium salts. The synthesis employs acid-induced intramolecular cyclization between an iminium salt and the α-position of a ketal group (Bosch & Rubiralta, 1981). Another approach for the asymmetric synthesis of Trans-2,5-dimethylpyrrolidine, applicable to both (2S,5S) and (2R,5R) enantiomers, involves starting from a mixture of isomers of 2,5-hexanediol, leading to enantiomerically pure products (Zwaagstra, Meetsma & Feringa, 1993).

Molecular Structure Analysis

Molecular structure and spectroscopic properties have been extensively studied through both experimental and theoretical (DFT and AIM) approaches. The molecular structure, spectroscopic properties, and various interaction analyses provide deep insights into the compound's characteristics (Singh et al., 2013).

Chemical Reactions and Properties

The reactivity and properties of (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine derivatives have been explored in various contexts. For instance, the acylation reactions of fullerene derivatives and subsequent reactions with alcohols and amines to form multifullerene derivatives highlight the compound's versatility in forming complex structures (Zhang et al., 2002).

Physical Properties Analysis

The physical properties, including the crystal structure and hydrogen bonding patterns of similar pyrrolidine derivatives, have been detailed, providing insights into the solid-state characteristics and intermolecular interactions (Amirnasr, Schenk & Meghdadi, 2002).

Chemical Properties Analysis

Investigations into the chemical properties, such as NMR and mass spectroscopy, have helped in elucidating the structural features and reactivity of (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine and its derivatives. The synthesis and characterization of various compounds, including their molecular structure, electrochemical properties, and EPR studies, provide a comprehensive understanding of the chemical properties (Bueno et al., 1999).

Scientific Research Applications

  • Low-Temperature Catalysis in Pauson-Khand Reaction : This compound acts as a chiral ynamine complex in the Pauson-Khand reaction at low temperatures (-35°C) without the need for chemical promoters (Balsells et al., 2000).

  • Stevens Rearrangement By-products : It confirms the structure of methylene derivatives obtained as by-products in the Stevens rearrangement of related pyrrolidine salts (J. Bosch & M. Rubiralta, 1981).

  • Synthesis of Enantiopure C2-symmetric Derivatives : This compound can be synthesized in optically pure forms for applications in scientific research (Ikki Yonemura et al., 2006).

  • Enhancement in Monoclonal Antibody Production : A derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, improves monoclonal antibody production in recombinant Chinese hamster ovary cells (Yuichi Aki et al., 2021).

  • Neurofilamentous Neuropathy : 3,4-Dimethyl-2,5-hexanedione, a related compound, accelerates pyrrole formation and protein crosslinking, leading to neurofilamentous neuropathy (D. Anthony et al., 1983).

  • Catalytic Applications : Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives catalyze the production of sec-alcohols with high chemical yield and enantioselectivity (M. Shi et al., 1999).

  • Ligand Design in Organic Synthesis : The synthesis of new chiral N,N-chelating ligands containing trans-2,5-disubstituted pyrrolidines has applications in organic synthesis and ligand design (J. Sweet et al., 1997).

  • Enantioselective Biotransformations : Amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides leads to enantioselective biotransformations in organic synthesis (Peng Chen et al., 2012).

  • Synthesis of N-Substituted Derivatives : N-substituted 2,5-dimethylpyrrolidine derivatives can be synthesized from 2,5-hexanedione and various primary amines (S. Shim et al., 1986).

  • Microwave-accelerated Synthesis : Microwave energy promotes the quick and high-yield synthesis of benzyl 3,5-dimethyl-pyrrole-2-carboxylate (Jasmine Regourd et al., 2006).

Safety And Hazards

Future Directions

The future directions for research on a compound like “(2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine” could include further studies on its synthesis, properties, and potential applications121314.


Please note that this information is general and may not apply specifically to “(2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine”. For more accurate information, further research or consultation with a chemistry professional may be necessary.


properties

IUPAC Name

(2R,5R)-1-benzyl-2,5-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11-8-9-12(2)14(11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRNGUFZPFNIFS-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](N1CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446394
Record name (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine

CAS RN

119008-53-6
Record name (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Einhorn, C Einhorn, F Ratajczak… - The Journal of …, 1997 - ACS Publications
Nitroxides continue to play a central role among organic stable free radicals. They have been, and are still, extensively used as spin labels1 and in spin trapping experiments, 2 but …
Number of citations: 36 0-pubs-acs-org.brum.beds.ac.uk

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